4-methoxy-N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with a carbamoylmethyl group linked to a 4-(trifluoromethoxy)phenyl moiety. The 4-methoxybenzamide group at the thiazole-2-yl position introduces electron-donating and steric effects, which influence its physicochemical properties and biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4S/c1-29-15-6-2-12(3-7-15)18(28)26-19-25-14(11-31-19)10-17(27)24-13-4-8-16(9-5-13)30-20(21,22)23/h2-9,11H,10H2,1H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWCQIKMACHXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural motifs with several classes of bioactive molecules:
Thiazole-Triazole Hybrids (e.g., ): Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Comparison: Replaces the trifluoromethoxy group with a bromophenyl-thiazole moiety. Activity: Docking studies suggest strong interactions with enzymatic active sites, similar to acarbose .
Piperazine-Linked Benzamides (e.g., ): Example: N-((4-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)-4-(trifluoromethyl)benzamide (9) Comparison: Incorporates a sulfonylpiperazine group instead of the thiazole-carbamoylmethyl chain. The sulfonyl group introduces strong hydrogen-bonding capacity. Activity: Demonstrated antiviral efficacy against norovirus (EC₅₀: ~1–5 µM) .
Thienopyrimidine Derivatives (e.g., ): Example: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Comparison: Replaces the thiazole ring with a thienopyrimidine scaffold. The trifluoromethylphenoxy group enhances π-π stacking with hydrophobic enzyme pockets. Activity: Exhibited broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .
Indole-Thiazole Hybrids (e.g., ): Example: 4-Methoxy-N-(2-{3-[({[4-(Trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide (BA99557) Comparison: Adds an indole-sulfanyl chain, increasing conformational flexibility. Activity: Not explicitly reported, but the indole moiety is associated with kinase inhibition .
Comparative Data Table
*Calculated based on structural formula.
Key Findings from Comparative Analysis
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances metabolic stability compared to halogenated (e.g., bromine in 9c) or sulfonyl (e.g., Compound 9) analogs .
- Synthetic Yields : Thiazole-triazole hybrids () are synthesized in high yields (>70%), whereas piperazine-linked analogs () require multistep purification (yields: 40–76%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
